molecular formula C2H4O2S B13136305 Ethenesulfinic Acid CAS No. 4363-39-7

Ethenesulfinic Acid

Cat. No.: B13136305
CAS No.: 4363-39-7
M. Wt: 92.12 g/mol
InChI Key: HPTMZNZYFRTOKS-UHFFFAOYSA-N
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Description

Ethenesulfinic acid is an organosulfur compound with the chemical formula C2H4O2S It is a sulfinic acid derivative of ethene, characterized by the presence of a sulfinic acid group (-SO2H) attached to an ethene backbone

Synthetic Routes and Reaction Conditions:

    Oxidation of Ethenethiol: this compound can be synthesized by the controlled oxidation of ethenethiol (C2H4SH) using mild oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4). The reaction is typically carried out in an aqueous medium at low temperatures to prevent over-oxidation to ethenesulfonic acid.

    Hydrolysis of Ethenesulfonyl Chloride: Another method involves the hydrolysis of ethenesulfonyl chloride (C2H4SO2Cl) in the presence of water or a dilute acid. This reaction yields this compound and hydrochloric acid as by-products.

Industrial Production Methods: Industrial production of this compound is less common due to its limited commercial applications. the methods mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form ethenesulfonic acid (C2H4SO3H). Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction of this compound can yield ethenethiol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups. For example, reaction with alcohols can form sulfinic esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alcohols, amines, and other nucleophiles

Major Products:

    Oxidation: Ethenesulfonic acid

    Reduction: Ethenethiol

    Substitution: Sulfinic esters, sulfinamides

Scientific Research Applications

Ethenesulfinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organosulfur compounds. Its reactivity makes it a valuable reagent in organic synthesis.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

    Industry: Although not widely used industrially, this compound can be employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethenesulfinic acid involves its reactivity with various nucleophiles and electrophiles. The sulfinic acid group (-SO2H) can participate in redox reactions, nucleophilic substitutions, and other chemical transformations. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Ethenesulfinic acid can be compared with other sulfinic acids and related compounds:

    Methanesulfinic Acid (CH3SO2H): Similar in structure but with a methyl group instead of an ethene backbone. It is more commonly used in industrial applications.

    Benzenesulfinic Acid (C6H5SO2H): Contains a benzene ring, making it more aromatic and less reactive than this compound.

    Ethenesulfonic Acid (C2H4SO3H): The fully oxidized form of this compound, with a sulfonic acid group instead of a sulfinic acid group.

Uniqueness: this compound is unique due to its ethene backbone, which imparts distinct reactivity compared to other sulfinic acids

Properties

IUPAC Name

ethenesulfinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2S/c1-2-5(3)4/h2H,1H2,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTMZNZYFRTOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457484
Record name Ethenesulfinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4363-39-7
Record name Ethenesulfinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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